molecular formula C21H26N2O3 B7688002 N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide

N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B7688002
M. Wt: 354.4 g/mol
InChI Key: LNTSTIUYLRXTOG-JCMHNJIXSA-N
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Description

N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide is an organic compound characterized by its complex structure, which includes a tert-butylphenyl group, an ethylideneamino group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzaldehyde with 2-(2-methoxyphenoxy)acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-2-(4-(1-imidazolyl)phenoxy)acetamide
  • N-tert-butylacrylamide
  • 4-tert-butylphenol

Uniqueness

N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various applications .

Properties

IUPAC Name

N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15(16-10-12-17(13-11-16)21(2,3)4)22-23-20(24)14-26-19-9-7-6-8-18(19)25-5/h6-13H,14H2,1-5H3,(H,23,24)/b22-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSTIUYLRXTOG-JCMHNJIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1OC)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)COC1=CC=CC=C1OC)/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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